molecular formula C8H8N2O5 B14249894 Phenol, 4-[(acetyloxy)amino]-2-nitro- CAS No. 374589-62-5

Phenol, 4-[(acetyloxy)amino]-2-nitro-

Cat. No.: B14249894
CAS No.: 374589-62-5
M. Wt: 212.16 g/mol
InChI Key: GQBBHRPIAUXBRF-UHFFFAOYSA-N
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Description

Phenol, 4-[(acetyloxy)amino]-2-nitro- is a synthetic phenolic derivative characterized by a nitro group (-NO₂) at the ortho position (C2) and an acetylated amino group (-NH-OAc) at the para position (C4) on the aromatic ring. The nitro group may contribute to electron-withdrawing effects, altering reactivity and intermolecular interactions .

Properties

CAS No.

374589-62-5

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

(4-hydroxy-3-nitroanilino) acetate

InChI

InChI=1S/C8H8N2O5/c1-5(11)15-9-6-2-3-8(12)7(4-6)10(13)14/h2-4,9,12H,1H3

InChI Key

GQBBHRPIAUXBRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(acetyloxy)amino]-2-nitro- typically involves the nitration of phenol followed by acetylation and amination. The process can be summarized as follows:

    Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho or para position.

    Acetylation: The hydroxyl group of the nitrated phenol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amination: Finally, the acetylated nitrophenol undergoes amination using an appropriate amine source under controlled conditions to yield Phenol, 4-[(acetyloxy)amino]-2-nitro-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(acetyloxy)amino]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and acetyloxyamino groups influence the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or further nitrated phenolic compounds.

Scientific Research Applications

Phenol, 4-[(acetyloxy)amino]-2-nitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-[(acetyloxy)amino]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The acetyloxyamino group can form hydrogen bonds and other interactions with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between Phenol, 4-[(acetyloxy)amino]-2-nitro- and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Phenol, 4-[(acetyloxy)amino]-2-nitro-* C₈H₈N₂O₅ 212.16 2-NO₂, 4-NH-OAc Hypothesized: Enhanced lipophilicity Inferred
2-Amino-4-nitrophenol C₆H₆N₂O₃ 154.13 2-NH₂, 4-NO₂ Used in spectrophotometric analysis
Phenol, 4-[(3-hydroxypropyl)amino]-2-nitro- C₉H₁₃N₃O₄ 227.22 2-NO₂, 4-NH-(CH₂)₃-OH Higher hydrophilicity
Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, 1-acetate C₁₆H₁₅NO₄ 285.30 4-CH=N-(4-OCH₃Ph), 1-OAc Antioxidant potential, Schiff base

Functional Group Effects

  • Acetyloxyamino vs. Hydroxypropylamino: The acetyloxy group enhances lipophilicity, favoring membrane permeability, whereas the hydroxypropylamino group introduces hydrophilicity and hydrogen-bonding sites .
  • Schiff Base Derivatives: Compounds like those in exhibit imine linkages, enabling coordination with metal ions or participation in redox reactions, unlike the target compound’s esterified amino group .

Physicochemical Data

  • Melting Points: Comparable phenolic compounds (e.g., 4-(2-aminoethyl)phenol in ) melt at ~162°C, suggesting moderate thermal stability for the target compound .
  • Spectroscopic Profiles: Similar compounds show distinct ¹³C-NMR signals for carbonyl (C=O, ~160–165 ppm) and nitro groups (C-NO₂, ~140–150 ppm), as seen in .

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